molecular formula C18H17N5O2S2 B2565381 3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 838897-60-2

3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2565381
CAS No.: 838897-60-2
M. Wt: 399.49
InChI Key: ULHJIRJOLUYHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a bicyclic core structure with distinct substitutions at positions 3, 7, and 8. The purine-dione scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases, phosphodiesterases, and adenosine receptors. Key structural features of this compound include:

  • Position 3: A methyl group, which enhances steric stability and modulates electron density.
  • Position 8: A (4-methyl-1,3-thiazol-2-yl)sulfanyl group, introducing heterocyclic complexity and hydrogen-bonding capacity.

Below, we compare its structural and physicochemical properties with three analogous purine-dione derivatives.

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-10-5-4-6-12(7-10)8-23-13-14(22(3)16(25)21-15(13)24)20-17(23)27-18-19-11(2)9-26-18/h4-7,9H,8H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHJIRJOLUYHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SC4=NC(=CS4)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which is then coupled with the purine core through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to ensure high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the preparation of the thiazole ring, which is subsequently coupled with the purine core through nucleophilic substitution reactions. Reaction conditions often require strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate these processes.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : Nitro groups can be reduced to amines.
  • Substitution : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Industrial Production

For industrial-scale production, continuous flow reactors are often utilized to enhance efficiency and yield. Catalysts and optimized reaction conditions are crucial for ensuring high purity and consistency in the final product.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. It can bind to specific enzymes' active sites, thereby modulating their activity. This property is particularly relevant in drug design for conditions where enzyme inhibition is therapeutically beneficial.

Anticonvulsant Activity

The thiazole moiety present in the compound has been linked to anticonvulsant properties. Studies have shown that thiazole-bearing analogues exhibit significant anticonvulsant activity in various models. For instance, certain derivatives demonstrated effective seizure protection in electroshock tests . The structure–activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence anticonvulsant efficacy .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. Compounds containing the thiazole group have shown potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific substituents on the phenyl ring enhances their antimicrobial action .

Potential Therapeutic Uses

Given its biological activities, 3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione holds promise for development into therapeutic agents for conditions such as epilepsy and bacterial infections.

Case Study 1: Anticonvulsant Activity Evaluation

A study evaluated several thiazole-integrated compounds for their anticonvulsant properties using animal models. Among these compounds, one derivative exhibited a median effective dose significantly lower than standard treatments like ethosuximide. This finding suggests that modifications to the thiazole structure can enhance anticonvulsant efficacy .

Case Study 2: Antimicrobial Efficacy Against MRSA

In a comparative study of thiazole derivatives against MRSA strains, specific compounds demonstrated over 90% reduction in bacterial load in infected wounds. The study highlighted the importance of structural modifications on the thiazole ring for improving antimicrobial activity .

Mechanism of Action

The mechanism of action of 3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Target vs. Analog 1

  • Position 7 : The target’s rigid xylyl group contrasts with Analog 1’s thiazolylsulfanyl-ethyl chain. The latter may improve membrane permeability but reduce target specificity due to conformational flexibility.
  • Position 8 : The thiazolylsulfanyl group in the target vs. pyrrolidinyl in Analog 1 suggests divergent binding modes. Pyrrolidine’s cyclic amine could facilitate salt-bridge interactions, while the thiazole’s sulfur and nitrogen atoms may engage in polar interactions.

Target vs. Analog 2

  • Lipophilicity : Analog 2’s pentyl group (logP ~3.5 estimated) exceeds the target’s xylyl group (logP ~2.8), suggesting better passive diffusion but higher metabolic instability.
  • Position 8 : Methylsulfanyl (Analog 2) is smaller and less polar than the target’s thiazolylsulfanyl, likely reducing target affinity but improving synthetic accessibility.

Target vs. Analog 3

  • Steric Effects : The dual benzyl groups in Analog 3 may hinder binding to flat binding pockets, whereas the target’s single xylyl group offers a balance of bulk and adaptability.

Biological Activity

3-Methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a purine scaffold combined with thiazole and methylphenyl moieties, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Chemical Formula : C₁₈H₂₃N₅OS

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring is known for its ability to modulate enzyme activity and receptor interactions. Additionally, the purine structure can mimic nucleotides, potentially interfering with nucleic acid synthesis.

Antitumor Activity

Recent studies have indicated that derivatives of thiazole-bearing compounds exhibit significant antitumor properties. For instance:

  • IC50 Values : Compounds with thiazole rings have shown IC50 values ranging from 1.61 µg/mL to 8.73 µg/mL against various cancer cell lines .
  • Mechanism : The presence of electron-donating groups enhances cytotoxic activity by stabilizing interactions with target proteins involved in cell proliferation.

Anticonvulsant Activity

Some thiazole derivatives have demonstrated anticonvulsant effects in preclinical models:

  • Case Study : A compound structurally similar to the target compound showed a 100% protection rate in tonic extensor phase elimination during seizure models .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Alkaline Phosphatase Inhibition : Studies reported that certain thiazole-containing compounds exhibited varying degrees of alkaline phosphatase inhibition with IC50 values indicating effective modulation of enzyme activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include:

  • Bromine
  • Thiosemicarbazide

Research Findings and Case Studies

CompoundThiazole PartPhenyl PartIC50 (μM)Hemolysis (%)
8a3.977 ± 0.3567.79 ± 0.025.008.32 ± 0.03
8b5.987 ± 0.4175.68 ± 0.044.006.84 ± 0.03
8c8.731 ± 0.6647.58 ± 0.016.00-
8d1.878 ± 0.0718.32 ± 0.03--
8e6.316 ± 0.5516.84 ± 0.03--

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Use factorial design to minimize experimental trials while evaluating variables like temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design can identify critical parameters affecting yield .
  • Incorporate statistical methods (e.g., response surface methodology) to model nonlinear interactions between variables, as demonstrated in chemical process optimization .
  • Compare analogous syntheses of thiazole- and purine-containing compounds (e.g., adjusting sulfanyl group coupling steps) to refine reaction pathways .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) and multidimensional NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, HMBC) resolve ambiguities in sulfanyl-thiazole and benzyl-substituted purine regions .
  • X-ray crystallography confirms stereochemistry, particularly for the tetrahydro-purine core, which may adopt multiple conformations .
  • HPLC-DAD/ELSD monitors purity, with mobile phase optimization (e.g., acetonitrile/ammonium acetate gradients) to separate polar byproducts .

Q. What key structural features influence the compound’s physicochemical properties?

Methodological Answer:

  • The 4-methylthiazole group enhances lipophilicity (logP), while the 3-methylbenzyl moiety may sterically hinder enzymatic degradation. Use QSPR models to quantify these effects .
  • The tetrahydro-purine-dione core contributes to hydrogen-bonding capacity, affecting solubility. Compare with analogs lacking the dione group to isolate thermodynamic contributions .

Advanced Research Questions

Q. How can computational tools predict reactivity and stability under varying conditions?

Methodological Answer:

  • Apply density functional theory (DFT) to map energy barriers for sulfanyl-thiazole bond cleavage or purine ring oxidation. Compare with experimental stability assays (e.g., accelerated degradation studies) .
  • Use molecular dynamics (MD) simulations to model solvation effects in polar vs. nonpolar solvents, predicting aggregation tendencies .
  • Integrate quantum chemical reaction path searches (e.g., via ICReDD’s workflow) to identify intermediates and bypass trial-and-error experimentation .

Q. How can contradictions in bioactivity or physicochemical data be resolved?

Methodological Answer:

  • Perform meta-analysis of published datasets to identify outliers. For example, conflicting solubility data may arise from polymorphic forms; use PXRD to verify crystalline consistency .
  • Validate bioactivity claims via orthogonal assays (e.g., SPR vs. cell-based assays) and control for off-target effects using knockout models .
  • Employ Bayesian statistical frameworks to quantify uncertainty and reconcile discrepancies between computational predictions and experimental results .

Q. How can AI-driven platforms optimize reaction parameters for scaled synthesis?

Methodological Answer:

  • Implement closed-loop AI systems (e.g., COMSOL Multiphysics integration) to dynamically adjust parameters like stirring rate or reagent stoichiometry during continuous-flow synthesis .
  • Train neural networks on historical reaction data (e.g., yields, byproducts) to recommend optimal conditions for sulfanyl-group incorporation or benzylation steps .
  • Use digital twins to simulate large-scale reactor performance, identifying bottlenecks in heat/mass transfer early in process development .

Q. What strategies enable efficient exploration of structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Synthesize focused libraries by systematically modifying the thiazole (e.g., 4-ethyl vs. 4-methyl) or benzyl (e.g., electron-withdrawing substituents) groups. Use high-throughput screening to prioritize analogs .
  • Apply free-energy perturbation (FEP) calculations to predict binding affinity changes in target proteins, reducing reliance on empirical SAR .
  • Combine cheminformatics tools (e.g., molecular docking) with experimental IC50 data to map critical pharmacophore features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.